![molecular formula C47H67N11O11S2 B561572 d[Leu4,Lys8]-VP CAS No. 42061-33-6](/img/structure/B561572.png)

d[Leu4,Lys8]-VP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

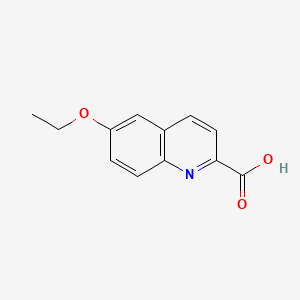

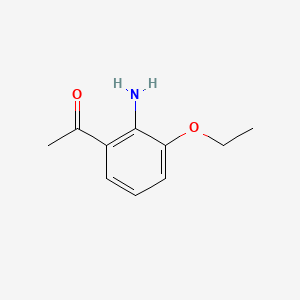

“d[Leu4,Lys8]-VP” is a selective vasopressin V1B receptor agonist . It displays weak antidiuretic, vasopressor, and in vitro oxytocic activities . The Ki values are 0.16, 64, 100, and 3800 nM for V1B, oxytocin, V2, and V1A receptors respectively .

Synthesis Analysis

The synthesis of “d[Leu4,Lys8]-VP” was achieved by modifying [deamino 1, Arg 8]VP in positions 4 and 8 . A series of 13 [deamino 1, Arg 8]VP analogs modified in positions 4 and 8 were synthesized, among which “d[Leu4,Lys8]-VP” seemed very promising .

科学的研究の応用

Selective V1b Vasopressin/Oxytocin Receptor Agonist : d[Leu4, Lys8]-VP is the first selective agonist available for the rat V1b vasopressin receptor, offering insights into V1b receptor-mediated effects in rodents (Peña et al., 2007).

Design and Synthesis of Selective Agonists : This peptide was synthesized as part of a series modified at positions 4 and 8, showing selectivity for the rat V1b receptor. This provides tools for studying the role of the V1b receptor in rats (Peña et al., 2007).

Study in Drosophila : A study exploring the effects of disrupting lysosome function in Drosophila found that mutations in components of the lysosomal degradation pathway, including the Class C vacuolar protein sorting (VPS) gene, could lead to tumor growth and metastasis. This provides evidence of the role of lysosome dysfunction in tumor growth and invasion (Chi et al., 2010).

Fluorescent Selective V1b Analogues : The development of fluorescent selective V1b analogues of d[Leu4, Lys8]-VP allows for the cellular localization of V1b or oxytocin receptor isoforms in native tissues (Corbani et al., 2011).

Drosophila Vps16A in Lysosomal Trafficking : The study of Drosophila Vps16A showed its essential role in lysosomal trafficking and pigment granule biogenesis, illustrating the importance of the Vps-C protein complex in endosomal trafficking and pigment-granule formation (Pulipparacharuvil et al., 2005).

Functional V1B Vasopressin Receptor in Rat Kidney : The presence of a functional V1B vasopressin receptor in the male rat kidney was confirmed, with evidence of crosstalk between V1B and V2 receptor signaling pathways. This study highlights the potential role of V1B-R in counterbalancing the antidiuretic effect triggered by V2-R activation in certain pathophysiological conditions (Hus-Citharel et al., 2021).

作用機序

Mode of Action

The mode of action of a compound refers to the functional or anatomical changes that result from the exposure of a living organism to a substance . In the case of d[Leu4,Lys8]-VP, it binds to the V1B vasopressin receptors, triggering a response that involves both phospholipase C (PLC) and adenylate cyclase (AC)

Biochemical Pathways

Biochemical pathways involve the metabolic sequences in biochemical reactions, the chemistry and enzymology of conversions, the regulation of turnover, the expression of genes, and the immunological interactions

Pharmacokinetics

Pharmacokinetics is the study of how an organism affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME)

Safety and Hazards

特性

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZMLGLFLYCDQT-PEAOEFARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H67N11O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42061-33-6 |

Source

|

| Record name | Vasopressin, 1-deamino-leu(4)-lys(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)